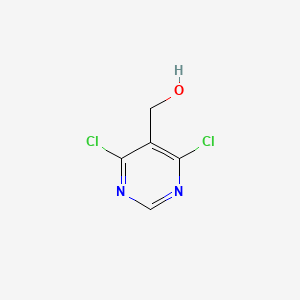
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 124082-19-5 . It has a molecular weight of 250.12 and its IUPAC name is this compound . It is typically stored under inert gas and is hygroscopic .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 127 - 129 °C . The compound is hygroscopic and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
One area of focus is the environmental impact and toxicity of chlorophenyl compounds, including those structurally related to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Chlorophenols, for instance, have been evaluated for their effects on aquatic environments. They exhibit moderate toxic effects on both mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. These compounds, including 2-chlorophenol and 4-chlorophenol, have shown variable persistence in the environment, influenced by the presence of adapted microflora capable of biodegradation. Their bioaccumulation is expected to be low, yet they possess strong organoleptic effects (Krijgsheld & Gen, 1986).
Biochemical Pathways and Food Science
In the biochemical realm, branched aldehydes derived from amino acids, related in metabolic pathways to this compound, are significant for their role in flavoring foods. The production and breakdown pathways of these compounds, such as 2-methyl propanal and 3-methyl butanal, have been extensively reviewed, highlighting the impact of microbial and food composition on aldehyde formation, crucial for controlling desired flavor profiles in food products (Smit, Engels, & Smit, 2009).
Pharmaceutical Applications and Neurochemistry
Another critical area of research involves the pharmaceutical applications and neurochemistry of compounds with structural similarities to this compound. For example, NMDA receptors, implicated in excitatory neurotransmission, have been the focus of studies due to their role in synaptic plasticity and memory. Research centered on these receptors aims to elucidate the molecular mechanisms involved in their biosynthetic pathway, transport, and synaptic incorporation, providing insights into psychiatric and neurological diseases associated with NMDA receptor dysfunction (Horak et al., 2014).
Safety and Hazards
“Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is classified as an irritant . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, presence of other molecules, and the specific characteristics of the biological system where the compound exerts its effects.
Eigenschaften
IUPAC Name |
methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLTQXMMBPPQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655128 |
Source


|
| Record name | Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124082-19-5 |
Source


|
| Record name | Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


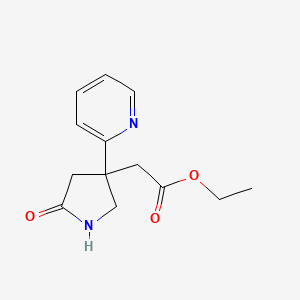

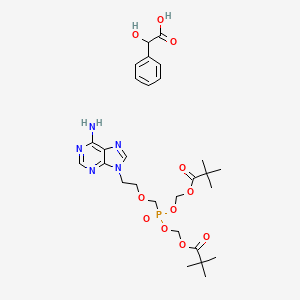

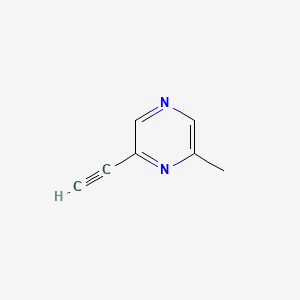

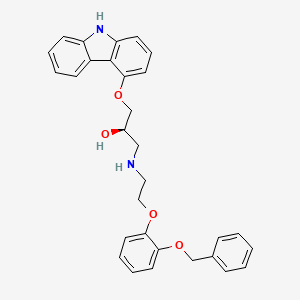

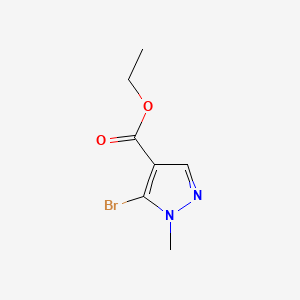
![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)
